Methyl 6-methoxy-1h-benzo[d]imidazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methoxy-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-4-3-6-9(12-5-11-6)8(7)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPXENHBDXBDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-1h-benzo[d]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1h-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-1h-benzo[d]imidazole-7-carboxylate.
Reduction: Formation of 6-methoxy-1h-benzo[d]imidazole-7-methanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 6-methoxy-1H-benzo[d]imidazole-7-carboxylate is utilized in several scientific research applications:
- Chemistry It serves as a building block in the synthesis of complex molecules and materials.
- Biology The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
- Industry It is used in the development of functional materials like dyes and catalysts.
Target and Mode of Action
The biological activity of this compound is attributed to its interaction with specific molecular targets. Imidazole derivatives influence biochemical pathways, leading to significant cellular effects. These effects include:
- Enzyme Inhibition The compound may inhibit key enzymes involved in metabolic pathways, altering cellular metabolism.
- Gene Expression Modulation It can affect the expression levels of genes related to inflammation and cell proliferation.
Biochemical Pathways
This compound interacts with several biochemical pathways, leading to downstream effects:
- Cell Cycle Arrest It can induce apoptosis in cancer cells by interfering with cell cycle progression.
- Reactive Oxygen Species (ROS) Production It may increase oxidative stress in target cells.
Pharmacokinetics
This compound is characterized by:
- High Solubility Enhancing its bioavailability and therapeutic efficacy.
- Metabolic Stability Its structure may confer resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-1h-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variants
Table 1: Key Structural Analogs of Methyl 6-Methoxy-1H-Benzo[d]imidazole-7-Carboxylate
Key Observations:
- Substituent Position : Moving the ester group from position 7 to 4 (e.g., Methyl 1H-benzo[d]imidazole-4-carboxylate) reduces steric effects and alters electronic properties, influencing reactivity in cross-coupling reactions .
- Bioactive Isomers : Pyrimidine-substituted analogs (e.g., compound from ) exhibit antitubercular activity, highlighting the role of heterocyclic appendages in biological targeting .
Functional Group Modifications
Table 2: Impact of Functional Group Changes
Key Observations:
Heterocyclic Analogs
Table 3: Heterocyclic Variants
Key Observations:
- Indazole vs. Benzoimidazole: Indazole derivatives (e.g., Methyl 6-amino-1H-indazole-7-carboxylate) exhibit stronger intermolecular interactions due to the additional nitrogen, improving crystallinity .
- Quinazoline Analogs : The lactam ring in quinazoline derivatives enhances solubility in polar solvents, making them suitable for aqueous formulation .
Biological Activity
Methyl 6-methoxy-1H-benzo[d]imidazole-7-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the current research findings, including its synthesis, structural characterization, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
1. Synthesis and Structural Characterization
The synthesis of this compound has been explored in various studies. It is often obtained as a side product during the synthesis of other benzimidazole derivatives. For instance, Richter et al. (2023) described the synthesis of this compound through a reaction involving N-alkylation with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine, yielding a mixture from which the target compound was isolated .
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | N-Alkylation | Methyl 1H-benzo[d]imidazole-4-carboxylate + 4-(chloromethyl)-6-methoxy-5-methylpyrimidine | 75 |
| 2 | Flash Chromatography | Separation of isomers | - |
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against Gram-positive bacteria.
Table 2: Antimicrobial Activity Data
2.2 Anticancer Properties
The benzimidazole derivatives, including this compound, have shown promising anticancer properties. Studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of various signaling pathways associated with cell proliferation and survival.
Case Study: Anticancer Activity
In a study conducted by Birajdar et al. (2021), several benzimidazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 15 to 30 µM depending on the cell line tested .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that this compound can bind to enzymes involved in critical metabolic pathways, thereby disrupting normal cellular functions.
Table 3: Proposed Molecular Targets
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 6-methoxy-1H-benzo[d]imidazole-7-carboxylate, and how can intermediates be purified effectively?
- Methodology : A common approach involves coupling reactions using methyl 4-methyl-1H-benzo[d]imidazole-7-carboxylate with substituted anilines under nitrogen atmosphere. For example, trimethylaluminum in dichloroethane facilitates nucleophilic substitution at elevated temperatures (85°C). Purification typically involves precipitation with ethyl acetate and citric acid, followed by vacuum drying . High-performance liquid chromatography (HPLC) is recommended for intermediate purity verification, with reported yields exceeding 95% under optimized conditions .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319). Researchers must use PPE (gloves, goggles), avoid dust formation, and ensure fume hood ventilation. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical consultation. Storage should be in dry, cool conditions (<28°C) away from incompatible materials .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed for small-molecule structural validation. Complementary techniques include NMR (1H/13C) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline derivatives, SHELXPRO can interface with macromolecular refinement tools .
Q. What analytical methods are suitable for quantifying impurities in research-grade samples?
- Methodology : Reverse-phase HPLC with UV detection is standard for impurity profiling. For example, related substances like desethyl or amide impurities (common in benzimidazole derivatives) can be quantified using validated methods with detection limits <0.1%. Reference standards (e.g., Azilsartan Impurity 119) should be synthesized for calibration .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s interaction with therapeutic targets like EGFR?
- Methodology : Use Schrödinger Suite or AutoDock Vina for in-silico docking. Prepare the ligand (compound) and receptor (EGFR kinase domain) by optimizing protonation states and assigning partial charges. Apply the Glide scoring function to assess binding affinities (ΔG values). Validate results with in-vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and correlate docking scores with IC50 values .
Q. What strategies mitigate discrepancies between computational predictions and experimental binding data?
- Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility. Analyze root-mean-square deviation (RMSD) trajectories to identify conformational changes. Cross-validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (Kd, ΔH) .
Q. How can structure-activity relationships (SAR) be optimized for enhanced pharmacokinetic properties?
- Methodology : Introduce substituents at the 2-ethoxy or 7-carboxylate positions to modulate lipophilicity (logP). For example, replacing methoxy with trifluoromethyl groups increases metabolic stability. ADMET predictions (e.g., SwissADME) guide modifications to improve oral bioavailability and reduce CYP450 inhibition .
Q. What experimental frameworks assess synergism/antagonism when combining this compound with other drugs?
- Methodology : Apply the Chou-Talalay median-effect principle. Use CompuSyn software to calculate combination indices (CI) across dose-effect curves. For in-vitro studies, design fixed-ratio combinations (e.g., 1:1 to 1:4) and analyze CI values: <1 (synergism), =1 (additive), >1 (antagonism) .
Q. How can degradation pathways be elucidated under accelerated stability conditions?
- Methodology : Subject the compound to stress testing (40°C/75% RH, acidic/alkaline hydrolysis). Monitor degradation products via LC-MS/MS. For example, acidic conditions may hydrolyze the ester group to carboxylic acid derivatives. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
